4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is a derivative of 4-phenyl-4-oxobutanoic acids (4-OBA), which are compounds of interest due to their biological activities, particularly in the field of anti-rheumatic agents. The compound's structure includes a phenyl group substituted with a methylsulfonyl group and an oxobutanoic acid moiety. This structure is related to various other compounds that have been studied for their metabolic and chemical properties, as well as their potential applications in medicine and materials science .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the reaction of methyl aroylpyruvates with amines or the ring-opening reaction of itaconic anhydride with aminoacetophenone . These methods provide a basis for the synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, which could potentially be synthesized through similar reactions involving the introduction of the methylsulfonyl group to the phenyl ring and the subsequent formation of the oxobutanoic acid moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies reveal important information about the functional groups, hydrogen bonding, and overall geometry of the molecules. For 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, similar analytical methods would likely confirm the presence of the sulfonyl and carboxylic acid functional groups and provide detailed insights into the molecular conformation.
Chemical Reactions Analysis
Compounds similar to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been shown to participate in various chemical reactions. For instance, aroylacrylic acids can react with thiol compounds to form stable fluorescent adducts . Additionally, the metabolic chiral inversion of 4-OBA derivatives has been studied, revealing the importance of certain structural features for this process . These findings suggest that 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid may also undergo specific chemical transformations, which could be influenced by its unique structural attributes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been extensively studied. These properties include thermal stability, melting points, and nonlinear optical (NLO) behavior . For example, the thermal stability and melting point of a compound can be determined using thermal analysis techniques such as TGA and DTA . The NLO properties are assessed through techniques like the Kurtz powder technique, which can reveal the efficiency of a compound in comparison to standard materials like KDP . These analyses would be essential for understanding the behavior of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid under various conditions and for potential applications in material science.
Scientific Research Applications
-
Scientific Field: Organic Synthesis
-
Scientific Field: Pharmaceuticals
-
Scientific Field: Agrochemicals
-
Scientific Field: Dyestuff
-
Scientific Field: Synthesis of Heterocyclic Diaryl Compounds
-
Scientific Field: Synthesis of Hydroxyfuranones
-
Scientific Field: Synthesis of 2-Arylpurines
-
Scientific Field: Synthesis of IKK-β Inhibitors
properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIRMIGGBFNYOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345254 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid | |
CAS RN |
7028-79-7 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.